Kanzonol C

Description

This compound has been reported in Fatoua villosa, Parartocarpus venenosus, and other organisms with data available.

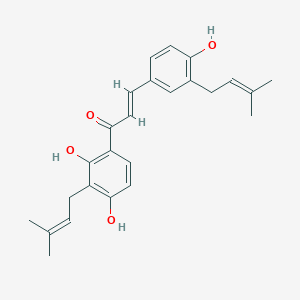

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDCCSHOGQUSW-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kanzonol C: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Kanzonol C is limited in publicly available scientific literature. This guide provides an in-depth overview of the putative mechanisms of action of this compound, drawing upon evidence from studies on structurally related prenylated chalcones. The information presented herein is intended to serve as a scientific resource and guide for future research.

Introduction

This compound is a prenylated chalcone, a class of plant-derived polyphenolic compounds known for a wide array of biological activities.[1] While research has established its presence in certain plant species, a detailed elucidation of its molecular mechanism of action remains an area of active investigation. This technical guide consolidates the current understanding of how this compound and related prenylated chalcones may exert their anti-inflammatory and anticancer effects, providing a foundation for further drug discovery and development efforts.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of prenylated chalcones are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary putative mechanisms include the inhibition of pro-inflammatory mediators and the suppression of inflammatory signaling cascades.

Inhibition of Pro-Inflammatory Mediators

Prenylated chalcones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is often a result of the downregulation of inducible nitric oxide synthase (iNOS) expression.[2][4]

Modulation of Inflammatory Signaling Pathways

2.2.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[7] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][7] Prenylated chalcones are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[2][5]

2.2.2 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, including JNK, ERK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.[8] Some chalcones have been shown to interfere with the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.[9]

Putative Anticancer Mechanism of Action

The anticancer effects of prenylated chalcones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways in cancer cells.

Induction of Apoptosis

Prenylated chalcones can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.

Cell Cycle Arrest

These compounds have been observed to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.[11]

Inhibition of Pro-Survival Signaling Pathways

3.3.1 PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[12] Its aberrant activation is a common feature in many cancers. Prenylated chalcones have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[12][13]

3.3.2 NF-κB and MAPK Pathways in Cancer

As in inflammation, the NF-κB and MAPK pathways are also implicated in cancer progression, promoting cell survival and proliferation.[5][10] The inhibitory effects of prenylated chalcones on these pathways contribute to their anticancer activity.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of various prenylated chalcones on inflammatory and cancer-related targets. It is important to note that these values are for compounds structurally related to this compound and may not be directly representative of this compound's potency.

Table 1: Anti-Inflammatory Activity of Prenylated Chalcones

| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |

| Isobavachalcone | NO Production | LPS-stimulated BV-2 microglia | 1.6 ± 0.11 | [2] |

| Bavachromene | NO Production | LPS-stimulated BV-2 microglia | 2.4 ± 0.18 | [2] |

| Kanzonol B | NO Production | LPS-stimulated BV-2 microglia | 2.2 ± 0.21 | [2] |

| Compound 3h (a chalcone analogue) | NO Production | LPS-stimulated RAW264.7 cells | 7.6 ± 1.6 | [14] |

| 2'-methoxy-3,4-dichlorochalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |

| 2'-hydroxy-6'-methoxychalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |

| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |

| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |

| (E)-2-O-farnesyl chalcone | LOX-1 Inhibition | Biochemical Assay | 5.7 | [15] |

| 3-O-geranyl chalcone | LOX-1 Inhibition | Biochemical Assay | 11.8 | [15] |

Table 2: Anticancer Activity of Prenylated Chalcones

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrazolinone Chalcone 6b | Caco | Colon Cancer | 23.34 ± 0.14 | [13] |

| Carnosol | RAW cells | (Anti-inflammatory assay) | 9.4 | [8] |

| Carnosol | Various | Prostate, breast, skin, leukemia, colon | 5 - 82 | [8] |

| Quinazolin-4-one derivative 5d | HepG2, MCF-7, MDA-231, HeLa | Liver, Breast, Cervical | 1.94–7.1 | [16] |

| 1,2,3-triazole-pyrimidine derivative 16 | MCF-7, MGC-803, EC-109, B16-F10 | Breast, Gastric, Esophageal, Melanoma | 1.42 - 6.52 | [17] |

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to elucidate the mechanisms of action of chalcones.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][21]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[2][14][22]

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect changes in the protein levels of key components of the NF-κB pathway.[7][14]

-

Cell Treatment and Lysis: Treat cells with the test compound and/or LPS for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[23][24][25][26]

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the animals. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagrams

Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Putative Inhibition of MAPK and PI3K/Akt Pathways by this compound.

Experimental Workflow Diagram

Caption: Experimental Workflow for Elucidating this compound's Mechanism of Action.

Conclusion

While direct evidence for the molecular targets of this compound is still emerging, the existing body of research on structurally similar prenylated chalcones provides a strong foundation for understanding its potential mechanisms of action. The putative inhibitory effects on key inflammatory and pro-survival signaling pathways, including NF-κB, MAPK, and PI3K/Akt, highlight this compound as a promising candidate for further investigation in the development of novel anti-inflammatory and anticancer therapeutics. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Compounds from Edible Plants with Anti-Cancer Activity and Their Potential Use as Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. thaiscience.info [thaiscience.info]

The Isolation and Synthesis of Kanzonol C from Dorstenia barteri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanzonol C, a prenylated chalcone found in the West African plant Dorstenia barteri, has garnered interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation of this compound from its natural source and outlines a plausible synthetic route for its laboratory preparation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development of this promising bioactive compound.

Introduction

Dorstenia barteri, a member of the Moraceae family, is a plant traditionally used in West African folk medicine.[1] Phytochemical investigations of this species have revealed a rich diversity of secondary metabolites, including a variety of prenylated flavonoids.[2] Among these, this compound, a diprenylated chalcone, has been identified as a compound of interest due to its significant biological activities.[2][3] The prenyl groups attached to the chalcone scaffold are thought to enhance its lipophilicity and interaction with biological targets, contributing to its therapeutic potential.[4] This guide serves as a technical resource for researchers engaged in the study of this compound, providing detailed methodologies for its isolation from Dorstenia barteri and a proposed pathway for its total synthesis.

Isolation of this compound from Dorstenia barteri

The isolation of this compound from the twigs of Dorstenia barteri involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for this compound is not extensively documented, a general procedure can be inferred from the phytochemical investigation of the plant.

General Experimental Protocol for Isolation

-

Plant Material Collection and Preparation: Fresh twigs of Dorstenia barteri are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature for 48 hours.[5] This solvent system is effective for extracting a broad range of compounds with varying polarities. The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A step-wise gradient elution is typically employed, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

-

Purification: The fractions containing this compound are further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Data from Isolation

| Compound | Yield (% of crude extract) | Reference |

| Isobavachalcone | 0.067% | [6] |

| 4-Hydroxylonchocarpin | 0.048% | [6] |

| Bartericin A | 0.058% | [6] |

| Bartericin B | 0.050% | [6] |

Table 1. Yields of selected flavonoids from Dorstenia barteri twigs.

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Total Synthesis of this compound

A total synthesis of this compound has been reported, with the key step being a Claisen-Schmidt condensation. The synthesis involves the preparation of two key aromatic precursors, a prenylated acetophenone and a prenylated benzaldehyde, which are then condensed to form the chalcone backbone.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into the synthesis of the two aromatic rings and their subsequent coupling.

-

Synthesis of 3,5-diprenyl-2,4-dihydroxyacetophenone (Ring A precursor): This can be achieved through the Friedel-Crafts prenylation of 2,4-dihydroxyacetophenone.

-

Synthesis of 4-hydroxy-3-prenylbenzaldehyde (Ring B precursor): This involves the prenylation of 4-hydroxybenzaldehyde.

-

Claisen-Schmidt Condensation: The two precursors are then reacted under basic conditions to form this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-diprenyl-2,4-dihydroxyacetophenone

-

To a solution of 2,4-dihydroxyacetophenone in a suitable solvent (e.g., dioxane), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).

-

Slowly add 2-methyl-but-3-en-2-ol at room temperature and stir for 1 hour.

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography to yield the diprenylated acetophenone.

Step 2: Synthesis of 4-hydroxy-3-prenylbenzaldehyde

-

A similar Friedel-Crafts prenylation of 4-hydroxybenzaldehyde can be performed using the same conditions as in Step 1.

Step 3: Claisen-Schmidt Condensation to form this compound

-

Dissolve the 3,5-diprenyl-2,4-dihydroxyacetophenone and 4-hydroxy-3-prenylbenzaldehyde in ethanol.

-

Add a solution of potassium hydroxide (KOH) in ethanol and stir the mixture at room temperature.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is acidified and the precipitated product is filtered, washed, and dried to afford this compound.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on both rings, the α,β-unsaturated ketone system (trans-double bond with a large coupling constant, J ≈ 15-16 Hz), and the two prenyl groups (olefinic protons, methylene protons, and methyl protons). The phenolic hydroxyl protons will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190-195 ppm), the olefinic carbons of the chalcone backbone, the aromatic carbons, and the carbons of the two prenyl groups. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals.[7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, and fragmentation patterns characteristic of chalcones and prenylated compounds, which can provide further structural information.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, primarily antimicrobial and antiproliferative effects.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. In a study, it was shown to inhibit the growth of all 22 tested microbial species, including Gram-positive and Gram-negative bacteria, and fungi.[3]

| Microbial Species | MIC (µg/mL) of Crude Extract |

| Citrobacter freundii | 19.06 |

| Enterobacter aerogens | 19.06 |

| Proteus mirabilis | 19.06 |

| Proteus vulgaris | 19.06 |

| Bacillus megaterium | 19.06 |

| Bacillus stearothermophilus | 19.06 |

| Candida albicans | 19.06 |

Table 2. Minimum Inhibitory Concentrations (MICs) of the crude extract of Dorstenia barteri twigs against various microorganisms.[3] Note: While this compound was a component of this extract, specific MIC values for the pure compound were not provided in this particular study.

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative activity against cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| MDA-MB468 (Breast Carcinoma) | 5.97 |

Table 3. Antiproliferative activity of this compound.

Signaling Pathway Diagram (Hypothetical)

The biological activities of many chalcones are attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not fully elucidated, a hypothetical pathway for its anti-inflammatory action, a common activity for chalcones, is presented below.

Caption: Hypothetical anti-inflammatory pathway of this compound.

Conclusion

This compound represents a promising natural product with significant biological activities. This guide has provided a detailed overview of its isolation from Dorstenia barteri and a plausible route for its total synthesis. The presented protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to explore its therapeutic potential in greater detail. The development of a robust and scalable synthetic route will be crucial for enabling extensive pharmacological evaluation and potential clinical development.

References

- 1. susi.usi.ch [susi.usi.ch]

- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Hemisynthesis and Spectroscopic Characterization of Three New Chalcone Derivatives from Dorstenia barteri-MedSci.cn [medsci.cn]

- 6. scielo.br [scielo.br]

- 7. Prenylated chalcones, flavone and other constituents of the twigs of Dorstenia angusticornis and Dorstenia barteri var. subtriangularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diprenylated chalcones and other constituents from the twigs of Dorstenia barteri var. subtriangularis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kanzonol C: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Kanzonol C, a prenylated flavonoid with significant therapeutic potential. The information presented herein is curated from scientific literature to support further research and drug development initiatives.

Core Biological Activities of this compound

This compound, also known as Kushenol C, is a natural compound isolated from the roots of Sophora flavescens.[1] It has demonstrated potent anti-inflammatory and anti-oxidative stress properties in preclinical studies. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress responses.

Quantitative Data Summary

The following tables summarize the key biological effects of this compound as reported in scientific literature.

Table 1: Anti-Inflammatory Activity of this compound

| Biological Effect | Cell Line | Inducer | Key Findings |

| Inhibition of Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of NO production.[1] |

| Inhibition of Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of PGE2 production.[1] |

| Inhibition of Pro-inflammatory Cytokines | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of IL-6, IL-1β, MCP-1, and IFN-β.[1] |

| Upregulation of Heme Oxygenase-1 (HO-1) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Upregulated the expression and activity of the anti-inflammatory enzyme HO-1.[1] |

Table 2: Anti-Oxidative Stress Activity of this compound

| Biological Effect | Cell Line | Inducer | Key Findings |

| Prevention of DNA Damage and Cell Death | HaCaT Keratinocytes | tert-butyl hydroperoxide (tBHP) | Protected cells from oxidative stress-induced damage and apoptosis.[1] |

| Upregulation of Endogenous Antioxidant Defense | HaCaT Keratinocytes | tert-butyl hydroperoxide (tBHP) | Increased the levels of glutathione, superoxide dismutase, and catalase.[1] |

| Prevention of Reactive Oxygen Species (ROS) Production | HaCaT Keratinocytes | tert-butyl hydroperoxide (tBHP) | Inhibited the generation of ROS induced by tBHP.[1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

-

Inhibition of Pro-inflammatory Pathways: In LPS-stimulated macrophages, this compound was found to inhibit the activation of STAT1, STAT6, and NF-κB.[1] These transcription factors are crucial for the expression of genes encoding pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[1]

-

Activation of Anti-inflammatory and Antioxidant Pathways: this compound activates the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[1] This leads to the upregulation of protective enzymes like HO-1.[1] Furthermore, in HaCaT cells, this compound was shown to activate the PI3K-Akt pathway, which in turn promotes Nrf2 activation, thereby enhancing the cellular antioxidant defense system.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

4.1. Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (murine macrophage cell line)

-

HaCaT (human keratinocyte cell line)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inducer (e.g., 1 µg/mL LPS for RAW264.7 cells or 100 µM tBHP for HaCaT cells).

4.2. Nitric Oxide (NO) Production Assay

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite standard curve.

4.3. Pro-inflammatory Cytokine and PGE2 Measurement

-

Seed RAW264.7 cells in a 6-well plate.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of IL-6, IL-1β, MCP-1, IFN-β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.4. Western Blot Analysis

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-NF-κB, NF-κB, p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.5. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Seed HaCaT cells in a 96-well black plate.

-

Pre-treat the cells with this compound for 1 hour.

-

Treat the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.

-

Induce oxidative stress by adding 100 µM tBHP.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm using a fluorescence microplate reader.

This guide provides a comprehensive overview of the studied biological activities of this compound. The detailed methodologies and pathway diagrams are intended to facilitate the design of future experiments and to support the development of this promising natural compound for therapeutic applications.

References

An In-Depth Technical Guide to the Natural Sources and Extraction of Xanthorrhizol: A Representative Bioactive Sesquiterpenoid

Introduction

Xanthorrhizol is a bisabolane-type sesquiterpenoid that stands out as the principal bioactive constituent of the rhizome of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.[1] This compound has garnered significant interest within the scientific and drug development communities due to its broad spectrum of pharmacological activities. Extensive research has demonstrated its potential as an anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihyperglycemic agent, among other therapeutic effects.[1] The growing demand for effective and less toxic therapeutic agents has positioned natural products like Xanthorrhizol at the forefront of new drug discovery initiatives. This guide provides a comprehensive technical overview of its natural sourcing, detailed extraction methodologies, and relevant biosynthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of Xanthorrhizol

The primary and most commercially significant natural source of Xanthorrhizol is the rhizome of Curcuma xanthorrhiza, a plant belonging to the ginger family (Zingiberaceae). This plant is indigenous to Indonesia and is widely cultivated throughout Southeast Asia. The essential oil extracted from the rhizome is particularly rich in Xanthorrhizol, which can constitute a major percentage of the oil's total composition. The concentration of Xanthorrhizol can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and post-harvest processing.

Biosynthesis of Xanthorrhizol

Xanthorrhizol, as a sesquiterpenoid, is synthesized in plants through the isoprenoid biosynthetic pathway. The biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are used to build the C15 intermediate, farnesyl pyrophosphate (FPP), which is the direct precursor to all sesquiterpenes.[2][3] The cyclization of FPP, catalyzed by specific sesquiterpene synthases, leads to the formation of the characteristic bisabolane carbon skeleton, which is then further modified through enzymatic reactions such as oxidations and rearrangements to yield Xanthorrhizol.

Extraction Methodologies

The extraction of Xanthorrhizol from Curcuma xanthorrhiza rhizomes can be achieved through various methods, ranging from conventional solvent extraction to more advanced, green techniques. The choice of method impacts the yield, purity, and environmental footprint of the process.

Conventional Solvent Extraction (Maceration)

Maceration is a traditional and straightforward method for extracting bioactive compounds. It involves soaking the plant material in a solvent for a specified period.

-

Solvent: Ethanol (e.g., 96%) is commonly recommended by pharmacopeias for the extraction of C. xanthorrhiza.

-

Process: Dried, pulverized rhizomes are soaked in the solvent (e.g., at a 1:10 solid-to-liquid ratio) for 24 hours. The process can be repeated on the macerate to improve yield.

-

Advantages: Simple setup, low cost.

-

Disadvantages: Time-consuming, may yield lower efficiency compared to other methods.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material. This disrupts the cell walls and enhances the release of intracellular compounds into the solvent.

-

Solvents: Natural Deep Eutectic Solvents (NADES), such as those based on glucose and lactic acid, have been shown to be effective and are considered green alternatives to conventional organic solvents. Ethanol is also a viable solvent.

-

Process: The plant material is sonicated in the solvent for a shorter duration (e.g., 20 minutes) compared to maceration.

-

Advantages: Significantly reduced extraction time, increased efficiency, and suitability for use with green solvents.

Quantitative Data on Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of Xanthorrhizol obtained from the dried rhizome.

| Extraction Method | Solvent System | Solid/Liquid Ratio (g/mL) | Extraction Time | Xanthorrhizol Yield (mg/g dried rhizome) | Reference |

| Maceration | 96% Ethanol | 1:10 | 24 hours | 9.14 ± 0.01 | [4] |

| Ultrasound-Assisted Extraction (UAE) | Glucose/Lactic Acid (1:3) with 30% water | 1:15 | 20 minutes | 17.62 ± 0.20 (predicted) 21.75 ± 0.06 (experimental) |

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE) with NADES

This protocol is based on the optimized conditions for extracting Xanthorrhizol using a Natural Deep Eutectic Solvent.

1. Preparation of NADES (Glucose/Lactic Acid - GluLA): a. Mix glucose and lactic acid in a molar ratio of 1:3 in a sealed vial. b. Heat the mixture at 60-80°C while stirring until a clear, homogeneous liquid is formed. c. Add 30% (v/v) of water to the NADES to reduce viscosity.

2. Extraction Procedure: a. Weigh 1 gram of dried, powdered Curcuma xanthorrhiza rhizome. b. Place the powder in an extraction vessel. c. Add 15 mL of the prepared aqueous NADES (GluLA) to achieve a solid-to-liquid ratio of 1:15 (g/mL). d. Place the vessel in an ultrasonic bath. e. Sonicate the mixture for 20 minutes at a controlled temperature.

3. Sample Recovery: a. After extraction, centrifuge the mixture to separate the supernatant from the solid residue. b. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. c. The resulting filtrate is the Xanthorrhizol-rich extract, ready for analysis.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector.

- Column: C18 reverse-phase column.

- Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v).

- Flow Rate: 0.4 mL/min.

- Detection Wavelength: 230 nm for excitation and 320 nm for emission using a fluorescence detector, or an appropriate UV wavelength.

- Injection Volume: 10-20 µL.

2. Standard and Sample Preparation: a. Prepare a stock solution of pure Xanthorrhizol standard in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Create a series of calibration standards by diluting the stock solution. c. Dilute the NADES extract with the mobile phase as necessary to fall within the calibration range.

3. Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the prepared sample extract. c. Identify the Xanthorrhizol peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the concentration of Xanthorrhizol in the extract using the standard curve.

Conclusion

Xanthorrhizol remains a compound of significant interest for its therapeutic potential. This guide has outlined its primary natural source, biosynthetic origins, and detailed methodologies for its extraction and analysis. The advancement from conventional methods like maceration to more efficient and environmentally friendly techniques such as Ultrasound-Assisted Extraction with Natural Deep Eutectic Solvents highlights the progress in natural product chemistry. The provided protocols and workflows offer a solid foundation for researchers and professionals aiming to isolate and study Xanthorrhizol, facilitating further exploration into its pharmacological activities and potential applications in drug development.

References

Kanzonol C: A Comprehensive Technical Review of Its Antimicrobial Properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C is a naturally occurring prenylated flavonoid, specifically a chalcone, that has garnered scientific interest for its significant antimicrobial activities. Isolated from plant sources such as Dorstenia barteri, this compound has demonstrated a broad spectrum of inhibitory effects against various pathogenic bacteria and fungi. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows and relevant signaling pathways are visualized using diagrams.

Chemical Structure and Properties

This compound is chemically identified as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. Its structure features a chalcone backbone with two prenyl groups, which are known to enhance the biological activity of flavonoids.

PubChem CID: 5316802 Molecular Formula: C25H28O4 Molecular Weight: 392.5 g/mol

Biological Activities of this compound

The primary biological activity of this compound reported in the scientific literature is its potent antimicrobial effect. It has been evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.

Antimicrobial and Antifungal Activity

A pivotal study by Mbaveng et al. (2008) systematically evaluated the antimicrobial and antifungal properties of this compound. The compound was tested against 22 different microbial species and showed a broad spectrum of activity, inhibiting the growth of all tested microorganisms.[1][2][3] The minimum inhibitory concentrations (MICs) were determined to quantify its potency.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL) [1]

| Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Bacillus cereus | 0.6 | Citrobacter freundii | 9.8 |

| Bacillus megaterium | 0.6 | Enterobacter aerogenes | 4.9 |

| Bacillus stearothermophilus | 2.4 | Enterobacter cloacae | 9.8 |

| Bacillus subtilis | 0.6 | Escherichia coli | 9.8 |

| Staphylococcus aureus | 4.9 | Klebsiella pneumoniae | 4.9 |

| Proteus mirabilis | 4.9 | ||

| Proteus vulgaris | 4.9 | ||

| Pseudomonas aeruginosa | 9.8 | ||

| Salmonella typhi | 4.9 | ||

| Shigella dysenteriae | 4.9 |

Table 2: Antifungal Activity of this compound (MIC in µg/mL) [1]

| Fungi | MIC (µg/mL) |

| Candida albicans | 4.9 |

| Candida tropicalis | 9.8 |

| Cryptococcus neoformans | 2.4 |

| Microsporum audouinii | 4.9 |

Antimycobacterial and Antigonorrheal Activity

Further research by Mbaveng et al. (2010) explored the activity of this compound against Mycobacterium species and Neisseria gonorrhoeae. The compound demonstrated notable inhibitory effects against these clinically significant pathogens.[4]

Table 3: Antimycobacterial and Antigonorrheal Activity of this compound (MIC in µg/mL) [4]

| Microorganism | Strain | MIC (µg/mL) |

| Mycobacterium tuberculosis | H37Rv | >10 |

| Neisseria gonorrhoeae | NG 01 | <10 |

| Neisseria gonorrhoeae | NG 02 | <10 |

| Neisseria gonorrhoeae | NG 03 | <10 |

Anti-Reverse Transcriptase Activity

The same study also investigated the potential of this compound to inhibit the reverse transcriptase enzyme, a key target in antiretroviral therapy. This compound exhibited inhibitory activity against this enzyme, suggesting a potential for further investigation in the context of viral infections.[4]

Experimental Protocols

The following sections detail the methodologies used in the key studies to evaluate the biological activities of this compound.

Isolation of this compound

This compound was isolated from the twigs of Dorstenia barteri. The general procedure involves:

-

Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol.

-

Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica gel chromatography, followed by preparative thin-layer chromatography (TLC) to yield pure this compound.

Antimicrobial and Antifungal Assays

The antimicrobial and antifungal activities of this compound were determined using the following methods:

1. Agar Disc Diffusion Method: [2]

-

This method is used for initial screening of antimicrobial activity.

-

Microbial inoculum is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

The diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.

2. Micro-dilution Method for MIC Determination: [2]

-

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial two-fold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid provides insights into its potential mechanisms of action. Flavonoids are known to interact with various cellular targets and signaling pathways.[5][6][7][8][9] The antimicrobial activity of flavonoids is often attributed to their ability to:

-

Inhibit nucleic acid synthesis: Interference with the synthesis of DNA and RNA.

-

Inhibit cytoplasmic membrane function: Disruption of the bacterial cell membrane, leading to leakage of cellular contents.

-

Inhibit energy metabolism: Interference with key metabolic pathways.

-

Inhibit efflux pumps: Some flavonoids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics, thus potentiating the effect of other antimicrobial agents.[10]

The anti-inflammatory and antioxidant activities observed in other chalcones suggest that this compound might also modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and scavenge reactive oxygen species (ROS).[11][12][13] However, direct experimental evidence for this compound in these pathways is currently lacking.

Visualizations

Experimental Workflow for Antimicrobial Activity Testing

Caption: Workflow for the extraction of this compound and subsequent antimicrobial testing.

General Signaling Pathways Potentially Targeted by Flavonoids

Caption: Potential antimicrobial and anti-inflammatory mechanisms of flavonoids like this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with potent and broad-spectrum antimicrobial properties. The available data, primarily from in vitro studies, provides a strong foundation for its potential development as a therapeutic agent. However, to advance this compound from a research compound to a clinical candidate, several areas require further investigation:

-

Mechanism of Action: Detailed studies are needed to elucidate the precise molecular targets and signaling pathways through which this compound exerts its antimicrobial effects.

-

In Vivo Efficacy: The antimicrobial activity of this compound needs to be validated in animal models of infection to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and pharmacological properties.

-

Anti-inflammatory and Antioxidant Properties: Given its chemical class, a thorough investigation into the anti-inflammatory and antioxidant potential of this compound is warranted.

References

- 1. Antimicrobial activity of the crude extracts and five flavonoids from the twigs of Dorstenia barteri (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of flavonoids from Dorstenia barteri for their antimycobacterial, antigonorrheal and anti-reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 8. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial and antibiotic-potentiation activities of the methanol extract of some cameroonian spices against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ethnobotanical Uses and Bioactivities of Kanzonol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of its scientifically validated bioactivities. This document is intended to serve as a resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Ethnobotanical Landscape of this compound-Containing Flora

This compound has been identified in a select number of plant species, most notably Dorstenia barteri and Glycyrrhiza uralensis (Chinese licorice). These plants have a rich history of use in traditional medicine systems across different cultures.

Dorstenia barteri (Moraceae)

Dorstenia barteri, a West African herb, is a cornerstone of traditional medicine in the region. Ethnobotanical surveys and anecdotal evidence reveal its use for a wide range of ailments, primarily centered around its anti-inflammatory and antimicrobial properties.[1][2]

Traditional Uses of Dorstenia barteri

| Medical Condition | Plant Part Used | Mode of Administration |

| Inflammatory disorders (arthritis, rheumatism) | Leaves, Twigs | Decoction, Poultice |

| Infections (bacterial, fungal) | Leaves, Twigs | Decoction, Topical application |

| Pain relief (headache, body pains) | Leaves, Twigs | Decoction |

| Gastrointestinal issues | Roots | Decoction |

| Skin diseases | Leaves | Poultice, Infusion |

Glycyrrhiza uralensis (Fabaceae) - Chinese Licorice

Glycyrrhiza uralensis, or Chinese licorice, is one of the most widely used herbs in Traditional Chinese Medicine (TCM).[3][4][5] Its sweet root is used to harmonize other herbs in complex formulas and to treat a broad spectrum of diseases.

Traditional Uses of Glycyrrhiza uralensis

| Medical Condition | Plant Part Used | Mode of Administration |

| Respiratory ailments (cough, sore throat, asthma) | Root | Decoction, Tincture, Powder |

| Digestive disorders (ulcers, gastritis) | Root | Decoction, Powder |

| Inflammatory conditions | Root | Decoction |

| Viral infections (hepatitis) | Root | Decoction |

| Detoxification | Root | Decoction |

| Cancer (adjuvant therapy) | Root | Decoction in combination with other herbs |

Biological Activities of this compound and Related Compounds

Scientific investigations into the pharmacological properties of this compound and extracts from its source plants have begun to validate their traditional uses. The primary areas of research have focused on its anti-inflammatory, antioxidant, and anticancer activities. While specific quantitative data for this compound is still emerging, studies on related compounds and plant extracts provide valuable insights.

Anti-inflammatory Activity

The traditional use of Dorstenia barteri and Glycyrrhiza uralensis for inflammatory conditions is supported by modern pharmacological studies. Flavonoids, including prenylated chalcones like this compound, are known to modulate inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity

| Compound/Extract | Assay | Target | IC50 Value | Reference |

| Kushenol C | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 macrophages | iNOS | Not explicitly stated, but dose-dependent inhibition shown up to 100 μM | (Kim et al., 2018) |

| Dorstenia barteri twig extract | Carrageenan-induced paw edema in mice | Inflammation | Significant inhibition at 50, 100, and 200 mg/kg | [6] |

Antioxidant Activity

The antioxidant properties of flavonoids contribute significantly to their therapeutic effects by neutralizing reactive oxygen species (ROS) that are implicated in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activity

| Compound/Extract | Assay | IC50 Value | Reference |

| Dorstenia barteri twig extract | DPPH radical scavenging | <50 µg/ml | [7] |

| Dorstenia barteri leaf extract | DPPH radical scavenging | >50 µg/ml | [7] |

Anticancer Activity

Emerging research suggests that flavonoids, including those found in Glycyrrhiza uralensis, possess anticancer properties.[8] These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Isoliquiritigenin (G. uralensis) | Various cancer cell lines | Multiple | Varies by cell line | (Wang et al., 2021) |

| Licochalcone A (G. uralensis) | Various cancer cell lines | Multiple | Varies by cell line | (Fu et al., 2013) |

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a framework for the replication and further investigation of the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the expression of inflammatory genes. Flavonoids can inhibit this pathway at multiple points.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids can interfere with the phosphorylation cascade of the MAPK pathway, thereby inhibiting cancer cell growth.

References

- 1. Dorstenia - Wikipedia [en.wikipedia.org]

- 2. Dorstenia barteri - Wikipedia [en.wikipedia.org]

- 3. William's Site [elmanaturaboutique.com]

- 4. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]

- 5. kpc.com [kpc.com]

- 6. Antinociceptive and anti-inflammatory effects of Dorstenia barteri (Moraceae) leaf and twig extracts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Kushenol C: A Promising Therapeutic Agent for Inflammatory and Oxidative Stress-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in the field of pharmacology.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory and anti-oxidative stress properties, suggesting its potential as a therapeutic agent for a range of diseases underpinned by these pathological processes.[2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on Kushenol C, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Kushenol C exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified to date include the inhibition of pro-inflammatory pathways and the activation of cellular antioxidant defenses.

Anti-inflammatory Activity:

Kushenol C has been shown to suppress the production of various inflammatory mediators.[4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it dose-dependently inhibits the release of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β).[2][4] This suppression is achieved through the inhibition of crucial transcription factors that regulate the expression of pro-inflammatory genes.

-

NF-κB Pathway: Kushenol C inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[4] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of target inflammatory genes.[5]

-

STAT1 and STAT6 Pathway: The compound also significantly decreases the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT6 in LPS-stimulated macrophages.[4] The activation of STAT1 and STAT6 is implicated in the expression of various inflammatory mediators, and their inhibition by Kushenol C contributes to its broad anti-inflammatory effects.[4][6]

Anti-oxidative Stress Activity:

Kushenol C demonstrates significant anti-oxidative stress capabilities by enhancing the endogenous antioxidant defense system.[2]

-

Nrf2/HO-1 Pathway: A key mechanism is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Kushenol C promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of downstream targets such as heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2][4]

-

PI3K/Akt Pathway: The activation of the Nrf2 pathway by Kushenol C has been linked to the upstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is known to play a crucial role in cell survival and can lead to the activation of Nrf2.[2] In human keratinocyte (HaCaT) cells subjected to oxidative stress, Kushenol C was shown to upregulate the activation of Nrf2 and Akt.[2]

Quantitative Data

The biological activities of Kushenol C have been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-inflammatory Effects of Kushenol C on LPS-stimulated RAW264.7 Macrophages

| Parameter | Concentration of Kushenol C | Result | Reference |

| Cell Viability | Up to 100 μM | No significant cytotoxicity | [2] |

| NO Production | 50 μM | Significant reduction | [2] |

| NO Production | 100 μM | Further significant reduction | [2] |

| iNOS Expression | 50 μM, 100 μM | Dose-dependent decrease | [2] |

| PGE2 Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |

| IL-6 Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |

| IL-1β Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |

| MCP-1 Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |

| IFN-β Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |

| p-STAT1 Levels | 50 μM, 100 μM | Dose-dependent decrease | [4] |

| p-STAT6 Levels | 50 μM, 100 μM | Dose-dependent decrease | [4] |

| p-p65 (NF-κB) Levels | 50 μM, 100 μM | Dose-dependent decrease | [9] |

Table 2: Anti-oxidative Stress Effects of Kushenol C on tBHP-stimulated HaCaT Cells

| Parameter | Concentration of Kushenol C | Result | Reference |

| Cell Viability | Up to 50 μM | No significant cytotoxicity | [9] |

| Cell Death (tBHP-induced) | 10, 30, 50 μM | Dose-dependent prevention | [9] |

| ROS Production | 10, 30, 50 μM | Dose-dependent inhibition | [9] |

| Glutathione (GSH) Levels | 50 μM | Significant increase | [9] |

| Superoxide Dismutase (SOD) Activity | 50 μM | Significant increase | [9] |

| Catalase Activity | 50 μM | Significant increase | [9] |

| p-Akt Levels | 50 μM | Increased expression | [9] |

| Nrf2 Levels | 50 μM | Increased expression | [9] |

Table 3: Other Reported Bioactivities of Kushenol C

| Activity | Target | IC50 Value | Reference |

| BACE1 Inhibition | β-site APP cleaving enzyme 1 | 5.45 µM | [10] |

| Acetylcholinesterase (AChE) Inhibition | AChE | 33.13 µM | [10] |

| Butyrylcholinesterase (BChE) Inhibition | BChE | 54.86 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Kushenol C.

1. Cell Culture and Viability Assay

-

Cell Lines: RAW264.7 (murine macrophages) and HaCaT (human keratinocytes).[2]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Viability Assay (WST-1 assay): Cells are seeded in 96-well plates and treated with various concentrations of Kushenol C (e.g., 0, 12.5, 25, 50, 100 μM) for 24 hours.[9] After incubation, WST-1 reagent is added to each well, and the absorbance is measured at 450 nm using a microplate reader to determine cell viability.[9]

2. Measurement of Nitric Oxide (NO) Production

-

Protocol: RAW264.7 cells are pretreated with Kushenol C (e.g., 50 or 100 μM) for 1 hour and then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[9] The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent.[9] The absorbance is read at 540 nm.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Prostaglandins

-

Protocol: RAW264.7 cells are pretreated with Kushenol C and stimulated with LPS as described above.[9] The culture media supernatants are collected, and the concentrations of PGE2, IL-6, IL-1β, MCP-1, and IFN-β are determined using commercially available ELISA kits according to the manufacturer's instructions.[9]

4. Western Blot Analysis

-

Protein Extraction: Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.[2] The total protein concentration is determined using a BCA protein assay kit.

-

Protocol: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., iNOS, p-STAT1, STAT1, p-STAT6, STAT6, p-p65, p-Akt, Akt, Nrf2, and actin) overnight at 4°C.[9] After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

5. Measurement of Reactive Oxygen Species (ROS) Production

-

Protocol: HaCaT cells are pretreated with Kushenol C and then stimulated with tert-butyl hydroperoxide (tBHP; 1 mM).[9] Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

6. Measurement of Antioxidant Enzyme Activity

-

Protocol: HaCaT cells are treated with Kushenol C and tBHP. Cell lysates are prepared, and the activities of superoxide dismutase (SOD) and catalase are measured using commercially available assay kits according to the manufacturer's protocols.[9] The level of reduced glutathione (GSH) is also determined using a commercial kit.[9]

Signaling Pathways and Experimental Workflows

Diagram 1: Kushenol C Inhibition of Inflammatory Signaling Pathways

Caption: Kushenol C inhibits pro-inflammatory signaling pathways.

Diagram 2: Kushenol C Activation of Anti-oxidative Stress Pathway

Caption: Kushenol C activates the Nrf2-mediated antioxidant response.

Diagram 3: General Experimental Workflow for In Vitro Analysis of Kushenol C

References

- 1. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens | MDPI [mdpi.com]

- 3. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preliminary Bioactivity Screening of Kanzonol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C is a prenylated flavonoid, a class of natural compounds known for a wide array of biological activities.[1] As a member of the chalcone family, it presents a promising scaffold for drug discovery.[1] Preliminary screening of such natural products is a critical first step in identifying potential therapeutic leads. This guide outlines a structured approach to the initial in vitro evaluation of this compound, focusing on its antioxidant, cytotoxic, and anti-inflammatory properties. The methodologies provided are standard, robust, and widely accepted in the fields of pharmacology and drug development. The subsequent sections detail the experimental protocols, present data in a comparative format, and illustrate key workflows and pathways.

Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.[2][3] Evaluating the ability of this compound to scavenge free radicals is a fundamental indicator of its therapeutic potential. The DPPH and ABTS assays are two of the most common and reliable methods for determining antioxidant capacity.[4][5]

Quantitative Data Summary: Antioxidant Assays

The antioxidant potential of this compound is quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay. This is compared against a well-known antioxidant standard, such as Ascorbic Acid or Trolox.

| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |

| This compound | 25.5 ± 2.1 | 15.8 ± 1.7 |

| Ascorbic Acid (Standard) | 8.2 ± 0.9 | 5.1 ± 0.6 |

Table 1: Hypothetical antioxidant activity of this compound compared to Ascorbic Acid. Lower IC50 values indicate higher antioxidant potential.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep purple to yellow, which is measured spectrophotometrically.[4]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure:

-

Add 100 µL of various concentrations of this compound (or standard) to 100 µL of the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the percentage inhibition against the concentration.

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. This assay is applicable to both hydrophilic and lipophilic compounds.[4][6]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (±0.02) at 734 nm.[4]

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of this compound (or standard) to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The calculation for percentage inhibition and IC50 is the same as for the DPPH assay.

Visualization: General Antioxidant Assay Workflow

Caption: Workflow for in vitro antioxidant capacity screening.

Cytotoxicity Screening

A crucial aspect of drug discovery is evaluating a compound's effect on cell viability, particularly its ability to selectively target cancer cells while sparing normal cells. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]

Quantitative Data Summary: Cytotoxicity Assay

The cytotoxic effect of this compound is expressed as an IC50 value, the concentration that inhibits the growth of 50% of the cell population after a specified exposure time (e.g., 48 or 72 hours).

| Cell Line | Cell Type | This compound IC50 (µM) @ 48h |

| HeLa | Human Cervical Cancer | 35.2 ± 3.5 |

| HepG2 | Human Liver Cancer | 42.8 ± 4.1 |

| A549 | Human Lung Cancer | 57.8 ± 5.3 |

| HEK293 | Human Embryonic Kidney (Normal) | > 100 |

Table 2: Hypothetical cytotoxic activity of this compound against various human cancer cell lines and a normal cell line. A higher IC50 for normal cells suggests selectivity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8]

-

Cell Culture:

-

Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 4 x 10⁴ cells per well.[10]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound (e.g., from 1 to 200 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-